![molecular formula C11H9NO3 B568941 5-Benzyloxazole-2-carboxylic acid CAS No. 1357955-62-4](/img/structure/B568941.png)
5-Benzyloxazole-2-carboxylic acid
Overview
Description
Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom .
Synthesis Analysis
The synthesis of oxazole derivatives has seen significant development in recent years . Various synthetic methodologies have been used, involving different starting materials and catalysts .Molecular Structure Analysis
The oxazole ring is planar and aromatic, allowing it to participate in pi stacking interactions . The carboxyl group in carboxylic acids is polar, which makes these compounds capable of forming hydrogen bonds .Chemical Reactions Analysis
Carboxylic acids generally undergo nucleophilic substitution reactions, where the hydroxyl group (-OH) is substituted by another nucleophile . Oxazoles, on the other hand, can participate in a variety of reactions due to the presence of both electron-rich (oxygen) and electron-deficient (nitrogen) atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, are polar due to the presence of the carboxyl group, and this polarity influences their boiling points and solubility in water .Scientific Research Applications
Antimicrobial Agents
- Synthesis and Screening of Antimicrobial Agents : A series of compounds derived from benzoxazole-2-carboxylic acid, including 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, were synthesized and exhibited antimicrobial activity against various bacteria (Vodela et al., 2013).
- Development of Novel Benzoxazole Derivatives : Novel benzoxazole derivatives synthesized from benzoxazole-2-carboxylic acid demonstrated potential as antimicrobial agents (Balaswamy et al., 2012).
Material Science
- Thermotropic Polyesters : Research on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid led to the development of thermotropic polyesters with potential material science applications (Kricheldorf & Thomsen, 1992).
Organic Synthesis
- Microwave-Assisted Direct Synthesis : A study on the microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids, including benzoxazole-2-carboxylic acid, highlighted advancements in organic synthesis techniques (Kumar et al., 2005).
- Benzoxazole and Benzothiazole Synthesis : Benzoxazole-2-carboxylic acid was used in a metal-free and catalytic method for synthesizing benzoxazoles and benzothiazoles, showcasing its importance in synthetic organic chemistry (Dev et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-benzyl-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJWZQMUDVTOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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